molecular formula C39H68NaO8P B1502554 Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate CAS No. 322647-62-1

Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate

Cat. No.: B1502554
CAS No.: 322647-62-1
M. Wt: 718.9 g/mol
InChI Key: UMYNPOZOTCNQKB-DKSSBCNHSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate, also known as a complex phospholipid derivative, is a compound with significant scientific and industrial relevance. It is a molecule composed of a glycerol backbone linked to two chains of linoleic acid, an essential fatty acid, and a phosphate group. This compound is crucial for various biological and chemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Glycerol Modification: : The synthesis starts with the modification of glycerol by protecting the hydroxyl groups and subsequently introducing the linoleic acid chains.

  • Linoleic Acid Esterification: : Esterification of linoleic acid with glycerol is carried out using acidic or basic catalysts under controlled temperature and pressure to ensure high yield and purity.

  • Phosphorylation: : The final step involves phosphorylation, where the modified glycerol is reacted with phosphoric acid derivatives under anhydrous conditions to introduce the phosphate group.

Industrial Production Methods

Industrial-scale production often involves:

  • Batch Processing: : Utilizing large reactors to carry out the steps sequentially.

  • Continuous Flow Processing: : For improved efficiency and scalability, enabling high throughput and consistent quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The linoleic acid chains can undergo oxidation reactions, which are essential for studying lipid peroxidation mechanisms.

  • Reduction: : Reduction reactions can alter the unsaturation levels in the linoleic acid chains.

  • Substitution: : Nucleophilic substitution reactions involving the phosphate group can lead to the formation of various derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as hydrogen peroxide for oxidation.

  • Reducing Agents: : Like lithium aluminum hydride for reduction.

  • Nucleophiles: : Such as ammonia or amines for substitution reactions.

Major Products Formed

  • Oxidized Derivatives: : With altered physical and chemical properties.

  • Reduced Fatty Acids: : Resulting in different degrees of saturation.

  • Substituted Phosphates: : With varying functional groups attached.

Scientific Research Applications

Chemistry

  • Study of Lipid Behavior: : Understanding the behavior of complex lipids in various environments.

Biology

  • Cell Membrane Research: : Investigating the role of phospholipids in cell membrane structure and function.

Medicine

  • Drug Delivery: : Utilized in the development of liposomal drug delivery systems due to its biocompatibility and ability to encapsulate hydrophobic drugs.

  • Nutraceuticals: : As a source of essential fatty acids in dietary supplements.

Industry

  • Cosmetics: : Incorporated into skincare products for its moisturizing properties.

  • Food Industry: : Used as an emulsifier in food products.

Mechanism of Action

The compound's mechanism of action primarily involves its interaction with biological membranes. The glycerol backbone and linoleic acid chains help integrate into lipid bilayers, altering membrane fluidity and permeability. The phosphate group can interact with various proteins and enzymes, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Phosphatidylcholine: : Another phospholipid with a choline group.

  • Phosphatidylethanolamine: : With an ethanolamine group instead of linoleic acid.

  • Phosphatidylserine: : Contains a serine group.

Uniqueness

  • Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate: stands out due to its unique combination of linoleic acid chains, providing distinct biological activities and chemical reactivity.

Properties

IUPAC Name

sodium;[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H69O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h11-14,17-20,37H,3-10,15-16,21-36H2,1-2H3,(H2,42,43,44);/q;+1/p-1/b13-11-,14-12-,19-17-,20-18-;/t37-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYNPOZOTCNQKB-DKSSBCNHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCC=CCC=CCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCC/C=C\C/C=C\CCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H68NaO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677124
Record name Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

718.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

322647-62-1
Record name Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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